ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Molecular Architecture and Bonding Patterns

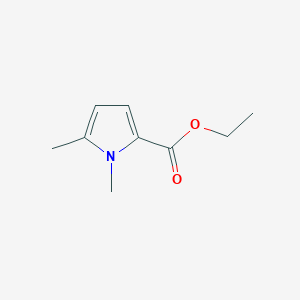

Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate features a five-membered heteroaromatic pyrrole ring system with three substituents: a methyl group at position 1, a methyl group at position 5, and an ethoxycarbonyl (ester) group at position 2 (Figure 1). The nitrogen atom at position 1 participates in the aromatic π-system, with its lone pair delocalized across the conjugated ring. This delocalization satisfies Hückel’s 4n+2 π-electron rule (n=1), as the ring contains six π-electrons: four from the two double bonds and two from the nitrogen’s lone pair.

Bonding and Hybridization

- Nitrogen Atom : The nitrogen is sp²-hybridized, with one lone pair occupying a p-orbital perpendicular to the ring plane. This configuration enables conjugation with the adjacent carbon atoms.

- Carbon Atoms : All ring carbons are sp²-hybridized, forming σ-bonds with neighboring atoms and contributing p-orbitals to the aromatic π-system.

- Substituents : The methyl groups at positions 1 and 5 are bonded via σ-bonds to the sp²-hybridized carbons. The ethoxycarbonyl group at position 2 introduces a planar ester moiety, with partial conjugation between the carbonyl oxygen and the aromatic ring.

Table 1: Key Bond Lengths and Angles in Pyrrole Derivatives

The ester group’s carbonyl oxygen exhibits weak resonance with the ring, slightly polarizing the electron density toward position 2. This electronic perturbation influences reactivity, favoring electrophilic substitution at the less hindered positions (3 and 4).

Properties

IUPAC Name |

ethyl 1,5-dimethylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6-5-7(2)10(8)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXGCQCHUPPQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the esterification of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds as follows:

Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-ethanol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is primarily utilized as a building block in organic synthesis. Its unique structure allows for the formation of more complex organic compounds through various chemical transformations:

- Esterification : The compound can be synthesized via the esterification of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethanol, typically using acid catalysts like sulfuric acid under reflux conditions.

- Reactions : It can undergo oxidation to yield pyrrole-2-carboxylic acid derivatives, reduction to form alcohols, and electrophilic substitution to create substituted pyrrole derivatives .

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry due to its potential biological activities:

- Antibacterial and Antifungal Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent effects .

- Antitumor Properties : Research has highlighted its potential as an antitumor agent. For instance, a series of novel compounds derived from this pyrrole were evaluated for their effectiveness against various human carcinoma cell lines. Some showed promising results in inhibiting cell proliferation .

Material Science

Synthesis of Novel Materials

In material science, this compound is explored for its ability to contribute to materials with unique electronic and optical properties:

- Porphyrin Synthesis : Pyrroles are essential precursors in the synthesis of porphyrins, which are crucial for applications in photodynamic therapy (PDT) for cancer treatment. The compound's structural features facilitate the development of effective photosensitizers .

Biological Studies

Interactions with Biological Macromolecules

The compound is also studied for its interactions with biological macromolecules:

- Therapeutic Effects : Investigations into how this compound interacts with proteins and nucleic acids can provide insights into its potential therapeutic applications. Its ability to form stable complexes may enhance drug delivery systems or serve as a scaffold for drug design .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated various derivatives of this compound against multiple bacterial strains. The results indicated that specific substitutions significantly enhanced antibacterial potency.

Case Study 2: Photodynamic Therapy

Research focused on synthesizing porphyrin derivatives from this compound demonstrated their effectiveness as photosensitizers in PDT. The study showed reduced side effects compared to traditional chemotherapy methods.

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

- 2,5-Dimethyl-1H-pyrrole

- 1H-Pyrrole-2,5-dicarboxylic acid

Comparison: Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the ethyl ester group enhances its solubility in organic solvents, which can be advantageous in certain synthetic processes .

Biological Activity

Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Pyrrole Derivatives

Pyrrole derivatives, including this compound, are known for their broad spectrum of biological activities . These compounds can exhibit antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , and anticancer properties, making them valuable in pharmaceutical development .

Target Interactions

Pyrrole derivatives typically bind with high affinity to various biological targets, including enzymes and receptors. This binding can lead to significant alterations in biochemical pathways, contributing to their therapeutic effects.

Biochemical Pathways

The interaction of this compound with biological macromolecules may influence several pathways:

- Antimicrobial Activity : Disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Antitumor Effects : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the pyrrole ring enhances its interaction with microbial targets, leading to increased antibacterial and antifungal activity .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrrole derivatives. For instance, modifications in the pyrrole structure have been linked to improved efficacy against viruses such as herpes simplex virus (HSV) and others .

Anticancer Properties

This compound has shown promise as an anticancer agent. In various assays involving human cancer cell lines, it demonstrated significant cytotoxicity and induced apoptosis. The compound's ability to interfere with tumor growth pathways positions it as a candidate for further development in cancer therapy .

Study 1: Antimicrobial Evaluation

A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activity against common pathogens. This compound was included in these evaluations and showed promising results against both bacterial and fungal strains, highlighting its potential as an antimicrobial agent .

Study 2: Antiviral Screening

In a screening for antiviral activity, this compound was tested against HSV. The results indicated that the compound could effectively reduce viral titers in infected cell cultures, suggesting its utility in developing antiviral therapies .

Data Table: Biological Activities Overview

Q & A

Q. What are the established synthetic routes for ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acylation or alkylation of pyrrole precursors. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) reacts with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions, yielding derivatives with moderate yields (23–45%) . Key factors include:

- Catalyst choice : Use of base catalysts (e.g., potassium carbonate) to deprotonate the pyrrole NH and facilitate substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethers (e.g., diethyl ether) are used for moisture-sensitive steps .

- Temperature control : Reactions often proceed at room temperature or mild reflux (40–80°C) to avoid decomposition .

| Substrate | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 3-Fluoro-2-iodobenzoyl chloride | 23 | |

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 8-Isoquinolinecarbonyl chloride | 45 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR (DMSO-d6) reveals substituent effects: methyl groups at δ 2.22 ppm (s, 3H) and ethyl ester at δ 4.27 ppm (q, 2H) . Aromatic protons appear as multiplets (δ 6.3–7.6 ppm) .

- Mass spectrometry : ESIMS confirms molecular ion peaks (e.g., [M+1] at m/z 402.2 for iodinated derivatives) .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with hydrogen-bonded dimers validate planar pyrrole rings and substituent geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrrole derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Comparative analysis : Cross-reference experimental NMR shifts (e.g., δ 6.46 ppm for pyrrole protons in CDCl3 ) with computational predictions (DFT or regression models ).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate isomers or byproducts .

- Crystallographic validation : Single-crystal X-ray structures (e.g., dimeric hydrogen bonding in ) provide unambiguous structural confirmation.

Q. What strategies improve low yields in multi-step syntheses of pyrrole carboxylates?

Methodological Answer: Yield optimization requires systematic troubleshooting:

- Intermediate stability : Protect reactive groups (e.g., Boc protection for amines ) to prevent side reactions.

- Reagent stoichiometry : Use excess acyl chlorides (1.5–2.0 equiv) to drive acylation to completion .

- Multi-component reactions (MCRs) : Combine pyrrole precursors, aldehydes, and amines in one pot to reduce steps and improve atom economy (e.g., 48–72% yields for substituted pyrroles ).

Q. How do computational methods complement experimental studies of pyrrole carboxylate reactivity?

Methodological Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., C3 vs. C5 acylation) by analyzing frontier molecular orbitals .

- NMR chemical shift modeling : Use regression formulas (e.g., for toluene-d8 ) to validate experimental data and identify solvation effects.

- Docking studies : Screen derivatives for biological activity (e.g., ClpP1P2 inhibition ) by simulating ligand-protein interactions.

Data Contradiction Analysis

Q. Why do reported yields for similar pyrrole derivatives vary widely (e.g., 23% vs. 72%)?

Methodological Answer: Variations arise from:

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups ) reduce reaction efficiency.

- Purification methods : Chromatography vs. recrystallization impacts isolated yields .

- Catalyst compatibility : Pd-based catalysts improve coupling reactions but require strict anhydrous conditions .

Methodological Recommendations

- Synthetic scalability : For gram-scale synthesis, prioritize trichloroacetyl chloride-based routes due to reproducibility.

- Characterization workflow : Combine NMR, HRMS, and X-ray crystallography to address structural ambiguities .

- Computational integration : Use Gaussian or ORCA software for mechanistic insights and reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.